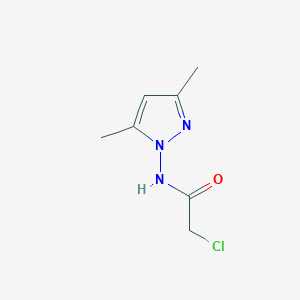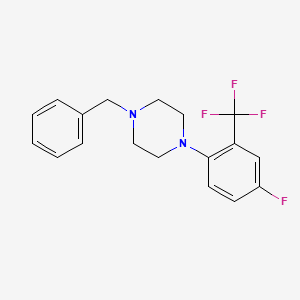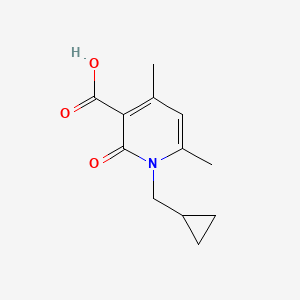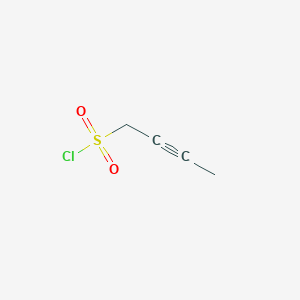
2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
“2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound. It is a derivative of pyrazole, which is an organic compound with two methyl substituents . The molecular formula of this compound is C10H16ClN3O, and its molecular weight is 229.71 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains two methyl groups attached to the pyrazole ring, an acetamide group, and a chlorine atom .Scientific Research Applications
Synthesis of Novel Compounds
Chemical Reactions and Structural Analysis
The base and acid-catalyzed hydrolysis of pyrazol α-chloroacetanilide derivatives, including compounds similar to 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, have been explored for understanding their chemical behavior and the formation of unexpected compounds through condensation reactions (Rouchaud et al., 2010). This study provides insights into the chemical transformations and potential applications of these compounds in synthesizing new materials.
Biological Activities
Anti-inflammatory and Antitumor Activities
Derivatives of similar chloroacetamide compounds have been synthesized and tested for their anti-inflammatory and antitumor activities. For instance, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). This suggests that derivatives of this compound might hold potential for the development of new anti-inflammatory drugs.
Antimicrobial Activity
The synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, derived from compounds structurally related to this compound, have been studied. These compounds were evaluated as antimicrobial agents, showing promising activities (Bondock et al., 2008). This underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents.
Future Directions
The future directions for “2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” could involve further exploration of its pharmacological effects. Pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities , suggesting potential applications in the treatment of these diseases.
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-3-6(2)11(9-5)10-7(12)4-8/h3H,4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZCAKDNXUDDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)





![[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B1443958.png)







